molecular formula C20H33N2O9P B15195281 5'-Thymidylic acid, dibutyl ester, 3'-acetate CAS No. 130759-77-2

5'-Thymidylic acid, dibutyl ester, 3'-acetate

Cat. No.: B15195281
CAS No.: 130759-77-2
M. Wt: 476.5 g/mol
InChI Key: RKXIRWJGDJVSAH-RCCFBDPRSA-N
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Description

5’-Thymidylic acid, dibutyl ester, 3’-acetate is a chemical compound with the molecular formula C18H31N2O8P It is a derivative of thymidylic acid, which is a nucleotide involved in the synthesis of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, dibutyl ester, 3’-acetate typically involves esterification and acetylation reactions. The process begins with the esterification of thymidylic acid with butanol in the presence of an acid catalyst. This is followed by the acetylation of the resulting dibutyl ester using acetic anhydride and a base such as pyridine to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and acetylation can be scaled up for industrial synthesis, involving the use of large-scale reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5’-Thymidylic acid, dibutyl ester, 3’-acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidylic acid and butanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Thymidylic acid and butanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5’-Thymidylic acid, dibutyl ester, 3’-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Thymidylic acid, dibutyl ester, 3’-acetate involves its interaction with enzymes involved in DNA synthesis. The compound can act as a substrate for thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate. This process is crucial for DNA replication and repair .

Molecular Targets and Pathways:

    Thymidylate Synthase: Catalyzes the methylation of deoxyuridine monophosphate to thymidine monophosphate.

    DNA Polymerase: Incorporates thymidine monophosphate into the growing DNA strand during replication.

Comparison with Similar Compounds

Uniqueness: 5’-Thymidylic acid, dibutyl ester, 3’-acetate is unique due to its specific ester and acetate groups, which confer distinct chemical properties and reactivity compared to other thymidylic acid derivatives. These unique features make it valuable for specific applications in research and industry.

Properties

CAS No.

130759-77-2

Molecular Formula

C20H33N2O9P

Molecular Weight

476.5 g/mol

IUPAC Name

[(2R,3S,5R)-2-(dibutoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C20H33N2O9P/c1-5-7-9-27-32(26,28-10-8-6-2)29-13-17-16(30-15(4)23)11-18(31-17)22-12-14(3)19(24)21-20(22)25/h12,16-18H,5-11,13H2,1-4H3,(H,21,24,25)/t16-,17+,18+/m0/s1

InChI Key

RKXIRWJGDJVSAH-RCCFBDPRSA-N

Isomeric SMILES

CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C

Canonical SMILES

CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C

Origin of Product

United States

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